molecular formula C27H45NO3 B1662586 (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide CAS No. 616884-63-0

(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide

Cat. No. B1662586
M. Wt: 431.7 g/mol
InChI Key: ICDMLAQPOAVWNH-HAAQQRBASA-N
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Description

what is '(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide'? (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide is a type of fatty acid amide. It is a derivative of oleic acid and is used in the synthesis of drugs and other compounds. the use of '(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide' (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide is a type of fatty acid amide that is used in the production of various cosmetic products, such as lotions, creams, and shampoos. It acts as an emollient, providing a smooth, soft, and non-greasy feel to the skin. It also helps to protect the skin from environmental damage, and can help to reduce the appearance of wrinkles and fine lines. Additionally, it can help to improve the skin’s moisture retention and elasticity, making it a popular ingredient in anti-aging products. the chemistry of '(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide' The molecular formula of (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide is C26H37NO3. This compound belongs to the family of organic compounds known as fatty amides. It is composed of a carboxamide group linked to a fatty acid chain. The carboxamide group is composed of a carbon atom double-bonded to an oxygen atom and single-bonded to an amine group (NH2). The fatty acid chain is composed of an 18-carbon chain with one double bond and one single bond. The major chemical reactions involving (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide include hydrolysis, oxidation, and esterification. Hydrolysis is the reaction of the compound with water to form the corresponding carboxylic acid and amine. Oxidation is the reaction of the compound with an oxidizing agent, such as hydrogen peroxide, to form the corresponding aldehyde or ketone. Esterification is the reaction of the compound with an alcohol to form the corresponding ester. the biochemical/physical effects of '(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide' (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide is a synthetic compound that has been studied for its potential to reduce inflammation and pain. Biochemical Effects: This compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins which are involved in inflammation and pain. Physical Effects: In animal studies, this compound has been found to reduce inflammation and pain in the joints. It has also been found to reduce swelling and improve mobility in animals with arthritis. Additionally, this compound has been shown to reduce inflammation of the skin and reduce symptoms of eczema. the benefits of '(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide' 1. Anti-inflammatory Properties: (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. 2. Antioxidant Activity: This compound has also been found to possess antioxidant activity, which can help protect cells from oxidative damage and reduce the risk of certain diseases. 3. Neuroprotective Properties: This compound has been found to have neuroprotective properties, which may help protect the brain from damage caused by free radicals. 4. Cardioprotective Effects: (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide has been found to have cardioprotective effects, which may help protect the heart from damage caused by oxidative stress. the related research of '(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide' The research related to (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide can be divided into two areas: chemical synthesis and biological activity. Chemical Synthesis: The synthesis of (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide has been studied by several researchers. A synthesis route involving the reaction of octadec-9-enamide with 3-(4-hydroxyphenyl)propionic acid has been reported. Other routes have also been studied, such as the reaction of octadec-9-enamide with 1-hydroxy-3-(4-hydroxyphenyl)propane-2-ol. Biological Activity: The biological activity of (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide has been studied in several areas. It has been reported to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been reported to have potential use as an anti-angiogenic agent.

Scientific Research Applications

Encapsulation and Bioavailability Enhancement

  • Nanoemulsion Formulations : This compound, as a ceramide-like molecule, has been used in oil-in-water microemulsions to enhance the bioavailability of highly hydrophobic molecules. These formulations have been stable for more than a year and are useful in cosmetic and pharmaceutical applications (Fernández-Peña et al., 2021).

Antimicrobial Activity

  • Antimicrobial Agents : Fatty acid amides containing this molecule have shown significant antimicrobial activity. In particular, derivatives with hydroxy groups have demonstrated powerful antibacterial and antifungal effects (Nengroo et al., 2021).

Polymer Science

  • Unsaturated Polyamides : The molecule has been used in the synthesis of polyamides based on Z-octadec-9-enedioic acid. These polyamides are semi-crystalline polymers and are important for applications that require flexibility and durability (Pardal et al., 2008).

Spectrometry and Chemical Analysis

  • Mass Spectrometry : This compound has been studied in the context of electrospray ionization tandem mass spectrometry, which is crucial for understanding its fragmentation pattern and potential applications in chemical analysis (Bigler & Hesse, 1995).

Pharmacology

  • Pharmacophores in Natural Products : Enamides, including structures similar to this compound, have been identified as bioactive pharmacophores in various natural products, highlighting their significance in medicinal chemistry and drug discovery (Trost et al., 2017).

Enzyme Inhibition Studies

  • Xanthine Oxidase and Alpha-Amylase Inhibitory Activities : Constituents of this molecule have been studied for their inhibitory activities against enzymes like xanthine oxidase and alpha-amylase, which are important for understanding its potential therapeutic applications (Ahmed et al., 2017)

properties

IUPAC Name

(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDMLAQPOAVWNH-HAAQQRBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide

CAS RN

616884-63-0
Record name OMDM-2 cpd
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMDM-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GQN2QT3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Malinowska, M Toczek… - British Journal of …, 2019 - Wiley Online Library
Marijuana is the most widely used illicit drug, with approximately 200 million users worldwide (see Orsini et al., 2016). Δ 9-Tetrahydrocannabinol (Δ9-THC) is the major psychoactive …
Number of citations: 33 bpspubs.onlinelibrary.wiley.com

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